![molecular formula C15H24F2N2O3 B6969353 1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6969353.png)
1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, a pyrrolidinone ring, and a butanone moiety
Métodos De Preparación
The synthesis of 1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the piperidine ring. The difluoromethyl and hydroxymethyl groups are introduced through specific reactions, such as nucleophilic substitution and reduction. The pyrrolidinone ring is then formed through cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group in the butanone moiety can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and hydroxymethyl groups can enhance binding affinity and specificity, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the compound. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other piperidine and pyrrolidinone derivatives, such as:
1-[1-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one: This compound is unique due to its specific substitution pattern and combination of functional groups.
4,4-Difluoro-3-(hydroxymethyl)piperidine: A simpler compound with similar functional groups but lacking the pyrrolidinone ring.
3-Methyl-1-oxobutan-2-yl pyrrolidin-2-one: Another related compound that lacks the difluoromethyl and hydroxymethyl groups.
Propiedades
IUPAC Name |
1-[1-[4,4-difluoro-3-(hydroxymethyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F2N2O3/c1-10(2)13(19-6-3-4-12(19)21)14(22)18-7-5-15(16,17)11(8-18)9-20/h10-11,13,20H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAOTDKXOHMXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C(C1)CO)(F)F)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
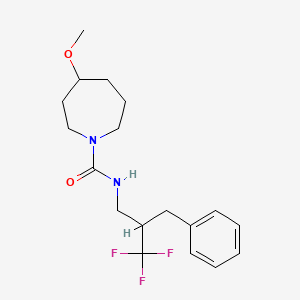

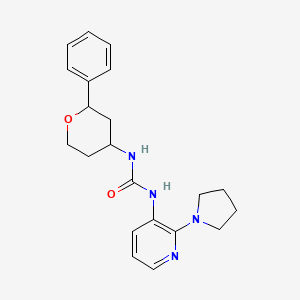
![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B6969293.png)
![[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol](/img/structure/B6969297.png)
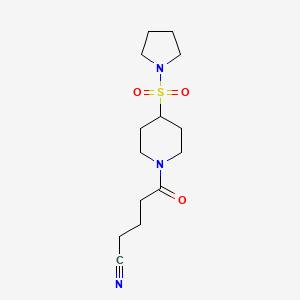
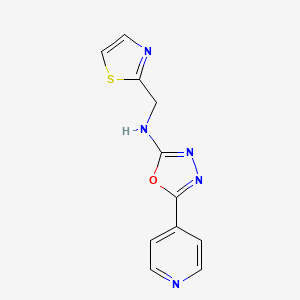
![[1-(3-Methylthiophen-2-yl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B6969307.png)
![1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one](/img/structure/B6969327.png)
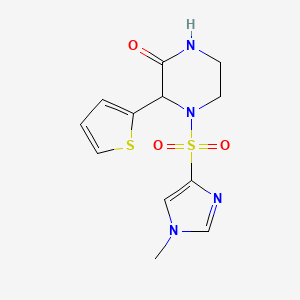
![2-cyclopropyl-2-methoxy-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B6969336.png)
![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6969356.png)
![3-[5-Methyl-4-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B6969363.png)
![5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6969370.png)
